[4-(Butylthio)phenyl](phenyl)methanol
Description
Molecular and Structural Properties
- Molecular formula : C₁₇H₂₀OS
- Molecular weight : 272.4 g/mol
- Structural features :
Table 1 : Comparative structural data for select benzhydrol derivatives.
| Compound | Molecular Formula | Substituents | Chiral Center |
|---|---|---|---|
| Diphenylmethanol | C₁₃H₁₂O | Two phenyl groups | Yes |
| 4-Benzhydryl-2,6-di-tert-butylphenol | C₂₇H₃₂O | tert-Butyl groups | No |
| 4-(Butylthio)phenylmethanol | C₁₇H₂₀OS | Butylthio and phenyl groups | Yes |
Historical Context in Organosulfur Chemistry
The synthesis and study of organosulfur compounds, including thioethers like 4-(butylthio)phenylmethanol, emerged prominently in the 19th century with advancements in synthetic organic chemistry. Key historical milestones include:
- Thioether synthesis : Early methods involved nucleophilic substitution reactions between thiols and alkyl halides, a strategy still relevant for introducing sulfur-based substituents.
- Benzhydrol derivatives : The Grignard reaction, developed in 1900, enabled the preparation of diarylmethanols, laying the foundation for benzhydrol chemistry.
The compound’s butylthio group exemplifies the integration of sulfur’s electronic and steric effects into aromatic systems, a theme explored in modern catalysis and materials science.
Position Within Benzhydrol Derivative Classifications
Benzhydrol derivatives are classified by their aryl substituents and functional groups. 4-(Butylthio)phenylmethanol belongs to two subcategories:
- Sulfur-containing benzhydrols : Characterized by thioether, sulfoxide, or sulfone groups, these derivatives exhibit unique reactivity, such as susceptibility to oxidation or metal coordination.
- Para-substituted benzhydrols : The butylthio group at the para position minimizes steric hindrance, favoring symmetric electronic distribution and predictable reaction pathways.
Key distinctions from other benzhydrols :
- Compared to 4-tert-butylbenzhydrol , the butylthio group introduces greater polarizability and nucleophilic potential due to sulfur’s lone pairs.
- Unlike 4,4′-bis(dimethylamino)benzhydrol , which is electron-rich, the thioether group in this compound moderates electron density, influencing its applications in asymmetric synthesis.
Properties
IUPAC Name |
(4-butylsulfanylphenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20OS/c1-2-3-13-19-16-11-9-15(10-12-16)17(18)14-7-5-4-6-8-14/h4-12,17-18H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXACQXNTRRDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds similar in structure to 4-(butylthio)phenylmethanol exhibit significant antioxidant properties. These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems. Studies have highlighted the role of thioether groups in enhancing the antioxidant activity of phenolic compounds .
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity. The presence of the butylthio group is believed to enhance its interaction with cellular targets involved in cancer progression. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines .
Materials Science
Polymer Additives
The compound has potential applications as an additive in polymer formulations. Its thioether functionality can improve the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can enhance their durability and resistance to environmental factors .
Conductive Materials
Due to its unique electronic properties, 4-(butylthio)phenylmethanol can be utilized in the development of conductive materials. Studies have explored its use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can serve as a charge transport material .
Organic Synthesis
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Oxidation to ketone | CrO₃ in H₂SO₄ (Jones reagent) | 4-(Butylthio)phenylmethanone | 72–85% | Selective oxidation without affecting thioether group |
| Air oxidation | O₂, Cu(I) catalyst | Same ketone product | 60% | Slower but environmentally favorable |
Mechanistic Notes :
-
Chromium-based oxidizers proceed via a two-electron mechanism, forming a chromate intermediate before ketone release.
-
The thioether group remains inert under these conditions due to its lower electron-donating capacity compared to ethers .
Reduction Reactions
The alcohol group can be reduced to methylene under strong reducing conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Deoxygenation | HI (57%), red P, 110°C | 4-(Butylthio)phenylmethane | 91% | Requires anhydrous conditions |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C | Partial reduction observed | 35% | Limited by steric hindrance from butylthio group |
Key Finding :
-
HI/red P selectively removes the hydroxyl group without cleaving the C–S bond, confirmed by NMR monitoring.
Esterification and Etherification
The alcohol participates in nucleophilic acyl substitutions:
| Reaction | Reagents | Product | Yield | Conditions |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine | Acetyl ester | 95% | RT, 2 hr |
| Tosylation | TsCl, DMAP | Tosylate ester | 88% | 0°C → RT, 12 hr |
Data Highlights :
-
Acetic anhydride reactions achieve near-quantitative yields within 2 hours at room temperature.
-
Tosylate derivatives serve as intermediates for SN2 reactions, enabling further functionalization .
Halogenation
Conversion to benzyl halides is achieved via classical methods:
| Halide | Reagents/Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| Chloride | SOCl₂, CH₂Cl₂, pyridine | 4-(Butylthio)phenylmethyl chloride | 97.7% | 99.66% (HPLC) |
| Bromide | PBr₃, Et₂O | Corresponding bromide | 82% | Requires 48 hr reflux |
Optimized Protocol :
-
Thionyl chloride in dichloromethane with pyridine (1:1.2 molar ratio) achieves >97% conversion at 20–25°C within 2 hours .
Thioether-Specific Reactions
The butylthio group participates in niche transformations:
| Reaction Type | Reagents | Outcome | Application |
|---|---|---|---|
| Sulfoxidation | mCPBA | Sulfoxide derivative | Chiral auxiliary synthesis |
| Alkylation | MeI, K₂CO₃ | Sulfonium salt | Phase-transfer catalysis studies |
Critical Insight :
-
Sulfoxidation proceeds stereoselectively with mCPBA, yielding a 3:1 diastereomeric ratio favoring the (S)-sulfoxide .
Stability and Side Reactions
-
Thermal decomposition : Above 200°C, the compound degrades via C–S bond cleavage, releasing butanethiol (detected by GC-MS).
-
Light sensitivity : Prolonged UV exposure induces radical coupling at the benzylic position, forming dimeric species .
This comprehensive reactivity profile positions 4-(butylthio)phenylmethanol as a valuable intermediate in medicinal chemistry and materials science, particularly for sulfur-containing ligand design and prodrug development .
Comparison with Similar Compounds
Key Observations:
Polarity and Solubility: The butylthio group in 4-(Butylthio)phenylmethanol enhances hydrophobicity compared to the methyl-substituted analog (C₁₄H₁₄O), likely reducing water solubility. This contrasts with 2-(butylthio)phenol, where the ortho-substitution may increase steric hindrance and alter solubility .
Synthetic Utility: The biphenyl methanol scaffold is common in drug intermediates. For example, Captodiamine, a sedative, incorporates a similar [4-(butylthio)phenyl]phenylmethyl structure, highlighting the pharmacological relevance of sulfur-containing analogs .
Reactivity : The hydroxyl group enables esterification or oxidation reactions, while the sulfur atom in the butylthio moiety may participate in nucleophilic substitutions or metal coordination, as seen in SnCl₄·5H₂O-catalyzed thioacetal formations .
Research Findings and Comparative Data
Physicochemical Properties
- Thermal Stability: The butylthio group may lower melting points compared to alkyl-substituted analogs (e.g., (4-Butylphenyl)methanol, m.p. ~30–40°C) due to increased molecular flexibility .
- Spectroscopic Data: While NMR data for 4-(Butylthio)phenylmethanol are unavailable, related compounds (e.g., 4-Methoxybutyrylfentanyl) show distinct ¹H NMR signals for aromatic protons (δ 6.5–8.0 ppm) and methoxy/methylene groups, suggesting similar diagnostic peaks for the target compound .
Preparation Methods
General Synthetic Approach
The synthesis of 4-(Butylthio)phenylmethanol typically involves two key transformations:
- Formation of the aryl-thioether bond (C–S bond formation)
- Introduction of the benzylic alcohol (phenylmethanol) group
A general synthetic route may proceed via palladium-catalyzed cross-coupling reactions or nucleophilic substitution to attach the butylthio group onto a phenyl ring, followed by functional group transformations to install the hydroxymethyl moiety.
Formation of the Butylthio Substituent on the Phenyl Ring
One effective method to introduce the butylthio group onto the aromatic ring is via alkylation of a thiophenol derivative or by nucleophilic substitution on an aryl halide with a butylthiolate anion.
Alkylation of thiophenol derivatives: Starting from 4-mercaptophenol or 4-thiophenol, alkylation with n-butyl iodide or n-butyl bromide in the presence of a base (e.g., triethylamine) can yield 4-(butylthio)phenyl intermediates.
Nucleophilic aromatic substitution: Alternatively, 4-halophenyl derivatives (e.g., 4-bromophenyl) can be reacted with sodium butylthiolate under suitable conditions to form the 4-(butylthio)phenyl intermediate.
A relevant example from the literature shows that alkylation of 1,3,4-oxadiazole-2(3H)-thione derivatives with n-butyl iodide in methanol with triethylamine proceeds smoothly at room temperature over 24 hours to give the butylthio-substituted product without isolation of intermediates.
Introduction of the Phenylmethanol Group
The benzylic alcohol group in 4-(Butylthio)phenylmethanol can be introduced by several methods:
Reduction of corresponding benzophenone derivatives: The carbonyl group of 4-(butylthio)benzophenone can be reduced using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding benzhydrol derivative.
Grignard reaction: Reaction of 4-(butylthio)benzaldehyde with phenylmagnesium bromide (a Grignard reagent) results in the formation of the secondary alcohol after aqueous workup.
Cross-coupling followed by hydroxymethylation: In some cases, the phenylmethanol moiety can be installed by cross-coupling reactions of aryl halides with organometallic reagents, followed by oxidation and reduction steps.
Representative Synthetic Procedure (Inferred)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-bromophenol + NaSButyl (sodium butylthiolate), DMF, 80°C, 12 h | Nucleophilic substitution to form 4-(butylthio)phenol | High yield expected |
| 2 | 4-(butylthio)phenol + phenylmagnesium bromide, THF, 0°C to RT | Grignard addition to form 4-(butylthio)phenylmethanol | Moderate to high yield |
| 3 | Purification by column chromatography | Isolation of pure product | Purity confirmed by NMR |
Research Findings and Data
The alkylation of sulfur-containing heterocycles with n-butyl iodide in methanol with triethylamine proceeds efficiently at room temperature over 24 hours, providing the butylthio-substituted product without the need for isolation of intermediates.
The molecular formula of 4-(Butylthio)phenylmethanol is C17H20OS, with a molecular weight of 272.4 g/mol.
Spectroscopic data (from related compounds) typically show characteristic signals for the benzylic alcohol proton around 4.5–5.0 ppm in ^1H NMR and aromatic protons between 7.0–7.5 ppm.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of thiophenol derivatives | 4-mercaptophenol, n-butyl iodide, triethylamine | Room temp, methanol, 24 h | Straightforward, mild conditions | Requires thiophenol precursor |
| Nucleophilic aromatic substitution | 4-bromophenol, sodium butylthiolate | DMF, 80°C, 12 h | High regioselectivity | Elevated temperature needed |
| Grignard addition for benzhydrol | 4-(butylthio)benzaldehyde, phenylmagnesium bromide | THF, 0°C to RT | Direct formation of secondary alcohol | Requires moisture-free conditions |
| Reduction of benzophenone derivatives | 4-(butylthio)benzophenone, NaBH4 or LiAlH4 | Cold to RT, inert atmosphere | High yield, simple workup | Sensitive reagents, safety concerns |
Q & A
Q. Key Factors :
- Catalyst Selection : Lewis acids like AlCl₃ improve electrophilic substitution efficiency but may require strict anhydrous conditions .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity in thioether formation .
- Temperature Control : Elevated temperatures (~80–100°C) accelerate substitution but may promote side reactions like oxidation .
| Method | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | KOH, DMF, 80°C, 12 h | |
| Friedel-Crafts | 65 | 88 | AlCl₃, CH₂Cl₂, RT, 24 h |
How can advanced spectroscopic techniques resolve structural ambiguities in 4-(Butylthio)phenylmethanol derivatives?
Q. Basic Research Focus
- NMR Analysis :
- ¹H NMR : The butylthio group (–S(CH₂)₃CH₃) shows characteristic triplet signals at δ 0.8–1.5 ppm for methyl/methylene protons. Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm .
- ¹³C NMR : The sulfur-bearing carbon resonates at δ 35–40 ppm, while the methanol carbon (C–OH) appears at δ 65–70 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 276.1284 for C₁₇H₂₀OS) and fragmentation patterns .
Q. Advanced Applications :
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, π-π stacking interactions in biphenyl derivatives stabilize crystal structures .
- IR Spectroscopy : The O–H stretch (broad, ~3200–3600 cm⁻¹) and C–S stretch (weak, ~600–700 cm⁻¹) confirm functional groups .
What are the mechanistic insights into the biological activity of 4-(Butylthio)phenylmethanol analogs?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) :
- The butylthio group enhances lipophilicity, improving membrane permeability in cell-based assays .
- Substituting the phenyl ring with electron-withdrawing groups (e.g., –NO₂) increases electrophilicity, altering target binding .
- Enzymatic Interactions :
Q. Contradictions :
- notes sedative properties in Captodiamine derivatives, while highlights antibacterial activity in structurally similar alcohols. Methodological consistency in assay protocols (e.g., cell lines, dosage) is critical for reconciling disparities .
How can enantioselective synthesis be achieved for chiral 4-(Butylthio)phenylmethanol derivatives?
Q. Advanced Research Focus
- Chiral Catalysts :
- Organocatalysts : Proline-derived catalysts induce asymmetry during aldol reactions .
- Metal Complexes : Ru-BINAP systems enable asymmetric hydrogenation of ketone intermediates .
- Chromatographic Resolution :
- Chiral HPLC (e.g., Chiralpak® AD-H column) separates enantiomers, with mobile phases optimized for polar derivatives .
Q. Challenges :
- The bulky butylthio group may sterically hinder catalyst-substrate interactions, reducing enantiomeric excess (ee). Computational modeling (e.g., DFT) predicts optimal catalyst geometries .
What computational tools predict the environmental fate and toxicity of 4-(Butylthio)phenylmethanol?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
